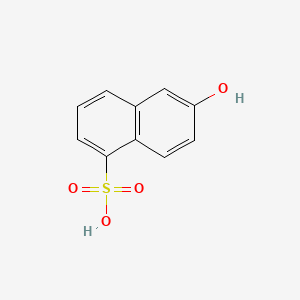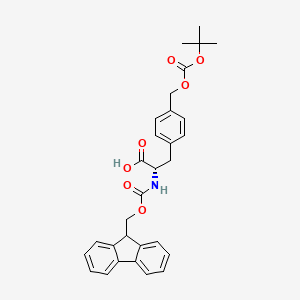
Fmoc-4-methoxy-L-homophenylalanine
概要
説明
Fmoc-4-methoxy-L-homophenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group on the phenyl ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves several key steps:
-
Protection of the Amino Group: : The amino group of L-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
-
Introduction of the Methoxy Group: : The methoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the protected amino acid with a methoxy reagent, such as methanol, in the presence of a catalyst like sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Synthesis of Intermediates: : Large-scale synthesis of Fmoc-protected amino acids and methoxy reagents.
-
Optimization of Reaction Conditions: : Ensuring high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : Fmoc-4-methoxy-L-homophenylalanine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : The compound can be reduced to remove the Fmoc group, typically using piperidine in a solvent like dimethylformamide (DMF).
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Piperidine in DMF for Fmoc deprotection.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected amino acids.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
Chemistry
In chemistry, Fmoc-4-methoxy-L-homophenylalanine is used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise construction of peptides.
Biology
In biological research, this compound is used to study protein interactions and functions. Modified peptides incorporating this compound can be used as probes or inhibitors in biochemical assays.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for targeting specific proteins or pathways involved in diseases.
Industry
Industrially, this compound is used in the production of custom peptides for research and development, as well as in the manufacture of peptide-based drugs.
作用機序
The mechanism by which Fmoc-4-methoxy-L-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The Fmoc group protects the amino function during synthesis, allowing for controlled peptide bond formation. Once incorporated into a peptide, the methoxy group can influence the peptide’s properties, such as its hydrophobicity and binding affinity to target proteins.
類似化合物との比較
Similar Compounds
Fmoc-4-methyl-L-phenylalanine: Similar in structure but with a methyl group instead of a methoxy group.
Fmoc-L-homophenylalanine: Lacks the methoxy group, making it less hydrophobic.
Fmoc-4-hydroxy-L-phenylalanine: Contains a hydroxyl group, which can form hydrogen bonds, altering its reactivity and interactions.
Uniqueness
Fmoc-4-methoxy-L-homophenylalanine is unique due to the presence of the methoxy group, which can significantly alter the chemical and physical properties of the peptides it is incorporated into. This modification can enhance the stability, solubility, and binding characteristics of the peptides, making it a valuable tool in peptide synthesis and research.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVNDZDIQBDWQL-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















